molecular formula C7H9BrO4 B14471808 2-[(Bromoacetyl)oxy]ethyl prop-2-enoate CAS No. 65387-25-9

2-[(Bromoacetyl)oxy]ethyl prop-2-enoate

Cat. No.: B14471808
CAS No.: 65387-25-9
M. Wt: 237.05 g/mol
InChI Key: QIVKVDKEYJVXCL-UHFFFAOYSA-N
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Description

2-[(Bromoacetyl)oxy]ethyl prop-2-enoate is an organic compound with the molecular formula C7H9BrO4. It is a derivative of acrylic acid and contains a bromoacetyl group, making it a versatile intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(Bromoacetyl)oxy]ethyl prop-2-enoate can be synthesized through a single-step reaction involving the esterification of acrylic acid with bromoacetic acid. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed bed reactor where acrylic acid and bromoacetic acid are fed continuously, and the product is collected after separation and purification .

Chemical Reactions Analysis

Types of Reactions

2-[(Bromoacetyl)oxy]ethyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Bromoacetyl)oxy]ethyl prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.

    Biology: Employed in the modification of biomolecules through nucleophilic substitution reactions.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form biocompatible polymers.

    Industry: Utilized in the production of specialty coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-[(Bromoacetyl)oxy]ethyl prop-2-enoate involves its reactivity towards nucleophiles. The bromoacetyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of substituted products, which can further undergo polymerization or other chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Bromoacetyl)oxy]ethyl prop-2-enoate is unique due to the presence of both the bromoacetyl and prop-2-enoate groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .

Properties

CAS No.

65387-25-9

Molecular Formula

C7H9BrO4

Molecular Weight

237.05 g/mol

IUPAC Name

2-(2-bromoacetyl)oxyethyl prop-2-enoate

InChI

InChI=1S/C7H9BrO4/c1-2-6(9)11-3-4-12-7(10)5-8/h2H,1,3-5H2

InChI Key

QIVKVDKEYJVXCL-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOC(=O)CBr

Origin of Product

United States

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